Product packaging for 4-Amino-2-(difluoromethyl)phenol(Cat. No.:CAS No. 1341463-95-3)

4-Amino-2-(difluoromethyl)phenol

Cat. No.: B3391014
CAS No.: 1341463-95-3
M. Wt: 159.13 g/mol
InChI Key: QQSWEICOYTUFAQ-UHFFFAOYSA-N
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Description

4-Amino-2-(difluoromethyl)phenol is a useful research compound. Its molecular formula is C7H7F2NO and its molecular weight is 159.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 159.04957017 g/mol and the complexity rating of the compound is 132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2NO B3391014 4-Amino-2-(difluoromethyl)phenol CAS No. 1341463-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-(difluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)5-3-4(10)1-2-6(5)11/h1-3,7,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSWEICOYTUFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341463-95-3
Record name 4-amino-2-(difluoromethyl)phenol
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The Rising Profile of Aryl Difluoromethyl Compounds in Chemical Innovation

The introduction of fluorine-containing groups into organic molecules has become a powerful strategy in medicinal chemistry and materials science. Among these, the difluoromethyl group (-CHF2) has emerged as a particularly valuable moiety. Aryl-difluoromethyl compounds, which feature this group attached to an aromatic ring, are of significant interest due to the unique properties the -CHF2 group imparts.

The difluoromethyl group is often considered a lipophilic bioisostere of a hydroxyl or thiol group, meaning it can mimic these groups in biological systems while offering increased lipophilicity. nih.gov This enhanced lipophilicity can improve a molecule's ability to cross cell membranes, a crucial factor for the efficacy of many drugs. Furthermore, the carbon-fluorine bond is exceptionally strong, making the difluoromethyl group and, by extension, the entire molecule more resistant to metabolic degradation. This increased metabolic stability can lead to a longer duration of action for a drug, reducing the required dosage frequency.

Research has shown that the incorporation of a difluoromethyl group can significantly modulate the biological activity of a parent compound. This has led to the development of various pharmaceuticals and agrochemicals containing this functional group. The pursuit of new and efficient methods for synthesizing aryl-difluoromethyl compounds remains an active area of chemical research, highlighting their importance in the development of new technologies.

Foundational Scaffolds: the Versatility of Phenol and Aniline

At its core, 4-Amino-2-(difluoromethyl)phenol is built upon two fundamental and highly versatile chemical scaffolds: phenol (B47542) and aniline (B41778).

Phenol , characterized by a hydroxyl group (-OH) directly attached to an aromatic ring, is a key structural motif in a vast array of natural and synthetic compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to interact with biological targets such as enzymes and receptors. Phenolic compounds are widespread in nature and are known for their diverse biological activities, including antioxidant and antimicrobial properties. nih.gov In synthetic chemistry, the phenol group is a versatile handle for further chemical modifications, allowing for the construction of more complex molecules. nih.gov

Aniline , which consists of an amino group (-NH2) attached to a benzene (B151609) ring, is another cornerstone of organic and medicinal chemistry. The amino group is a key basic center and a nucleophile, making it a reactive site for a wide range of chemical transformations. The aniline scaffold is a prevalent feature in many dyes, polymers, and, most importantly, a multitude of pharmaceutical agents. The presence of the amino group allows for the formation of various derivatives with a broad spectrum of biological activities.

The combination of these two scaffolds in a single molecule, as seen in aminophenols, creates a bifunctional platform with a rich potential for chemical exploration and application.

The Rationale for Investigating 4 Amino 2 Difluoromethyl Phenol

The specific interest in 4-Amino-2-(difluoromethyl)phenol stems from the strategic combination of the beneficial properties of the difluoromethyl group with the proven utility of the aminophenol framework. Halogenated phenols, in general, are valuable starting materials for the preparation of active ingredients in both pharmaceuticals and agrochemicals. google.com The introduction of fluorine substituents is known to increase lipophilicity and, consequently, the membrane permeability of the resulting active ingredient molecules. google.com

The research into this compound is driven by the hypothesis that this particular arrangement of functional groups will yield a molecule with a superior profile for certain applications. The rationale can be summarized by the following key points:

Enhanced Biological Activity: The difluoromethyl group can fine-tune the electronic properties and binding interactions of the parent aminophenol, potentially leading to enhanced or novel biological activities.

Improved Pharmacokinetic Properties: As previously mentioned, the difluoromethyl group can increase metabolic stability and lipophilicity. This can translate to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of effective drugs.

A Versatile Building Block: this compound serves as a valuable intermediate for the synthesis of more complex molecules. The amino and hydroxyl groups provide reactive sites for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for screening in drug discovery and agrochemical research.

While specific, large-scale applications are still under investigation, the unique combination of these structural features provides a strong impetus for the continued exploration of this compound and its derivatives. The compound represents a promising platform for the development of next-generation pharmaceuticals and agrochemicals with improved efficacy and performance.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC7H7F2NOPubChem
Molecular Weight159.13 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number1341463-95-3PubChem
XLogP3-AA1.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Synthetic Routes to this compound Explored

The synthesis of this compound, a fluorinated aromatic compound of interest in medicinal and materials science, involves strategic introduction of the difluoromethyl group onto a phenol (B47542) ring, followed by functional group manipulations. This article details the primary synthetic methodologies, focusing on the formation of the crucial C(sp²)–CF₂H bond and subsequent transformations to yield the target molecule.

Spectroscopic Characterization Techniques for 4 Amino 2 Difluoromethyl Phenol

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by 4-Amino-2-(difluoromethyl)phenol would be expected to correspond to π → π* and n → π* transitions within the benzene (B151609) ring and its substituents (the amino, hydroxyl, and difluoromethyl groups). The solvent used for analysis can influence the position and intensity of the absorption maxima (λmax) due to interactions with the solute molecule.

Based on the analysis of similar aminophenol derivatives, the UV-Vis spectrum of this compound in a polar solvent like ethanol or methanol would likely exhibit characteristic absorption bands. For comparison, a study on various 4-aminophenol derivatives reported absorption maxima in the range of 200-400 nm, corresponding to the electronic transitions within the aromatic system. The exact λmax for this compound would be influenced by the electronic effects of the difluoromethyl group.

Table 1: Expected UV-Vis Absorption Data for this compound (Hypothetical)

Solvent Expected λmax 1 (nm) Expected λmax 2 (nm) Molar Absorptivity (ε) at λmax 1 (L mol-1 cm-1) Molar Absorptivity (ε) at λmax 2 (L mol-1 cm-1)
Methanol ~230-240 ~290-300 Data not available Data not available
Ethanol ~230-240 ~290-300 Data not available Data not available

X-ray Crystallography for Solid-State Structural Elucidation

Although specific crystallographic data for this compound has not been found, studies on similar fluorinated aminophenol derivatives have been reported. These studies typically reveal a planar or near-planar conformation of the benzene ring and provide insights into the influence of the fluorine-containing substituents on the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or similar
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (Å3) Data not available
Z (molecules/unit cell) 4

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, with the molecular formula C7H7F2NO, the theoretical elemental composition can be calculated based on its atomic weights. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the compound's purity and elemental makeup.

Table 3: Elemental Analysis Data for this compound

Element Theoretical (%) Experimental (%)
Carbon (C) 52.83 Data not available
Hydrogen (H) 4.43 Data not available
Nitrogen (N) 8.80 Data not available
Oxygen (O) 10.05 Data not available

Theoretical and Computational Investigations of 4 Amino 2 Difluoromethyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting the properties of molecules. Methods like Density Functional Theory (DFT) allow for the accurate computation of various molecular parameters, offering a microscopic view of the electronic structure and behavior of compounds like 4-Amino-2-(difluoromethyl)phenol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), can predict the optimized geometric parameters (bond lengths and bond angles) with high accuracy. bhu.ac.iniipseries.org

For this compound, a geometry optimization would reveal the most stable three-dimensional arrangement of its atoms. The calculations would account for the electronic effects of the substituents on the phenyl ring. The electron-donating amino and hydroxyl groups tend to increase electron density in the ring, affecting the C-C bond lengths, while the electron-withdrawing difluoromethyl group has the opposite effect. The calculated bond lengths are typically compared with experimental data from similar molecules to validate the computational model. iipseries.org For instance, the C-F bond lengths in the difluoromethyl group are expected to be consistent with those observed in other fluorinated organic compounds. researchgate.net

Below is a table of predicted bond lengths and angles for this compound based on typical values from DFT calculations on analogous substituted phenols.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value
Bond Lengths (Å)
C-O 1.33 - 1.36
O-H 0.96 - 0.98
C-N 1.37 - 1.40
C-C (aromatic) 1.39 - 1.41
C-CF2H 1.50 - 1.53
C-F 1.35 - 1.38
**Bond Angles (°) **
C-O-H 108 - 110
C-C-N 119 - 121
C-C-C (aromatic) 118 - 122

Note: These values are illustrative and based on DFT calculations for structurally related molecules.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal modes and their corresponding vibrational frequencies can be obtained. Each normal mode represents a collective, harmonic motion of the atoms.

For this compound, with its 18 atoms, there are 48 normal modes of vibration. These can be assigned to specific functional groups. For example, the O-H stretching vibration is typically observed as a strong, broad band in the IR spectrum. ijaemr.com The amino group (-NH2) exhibits characteristic symmetric and asymmetric stretching modes. The difluoromethyl group (-CF2H) and the phenyl ring also have distinct vibrational signatures. researchgate.net The potential energy distribution (PED) analysis is often employed to provide a quantitative assignment of the vibrational modes. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
O-H Stretch -OH 3600 - 3650
N-H Asymmetric Stretch -NH₂ 3450 - 3500
N-H Symmetric Stretch -NH₂ 3350 - 3400
C-H Stretch (aromatic) Phenyl Ring 3000 - 3100
C=C Stretch (aromatic) Phenyl Ring 1450 - 1600
N-H Scissoring -NH₂ 1590 - 1650
C-O Stretch Phenol (B47542) 1200 - 1280
C-F Stretch -CF₂H 1100 - 1350

Note: These frequency ranges are based on typical values for the respective functional groups found in the literature. researchgate.netijaemr.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the electron-donating amino (-NH2) and hydroxyl (-OH) groups. The LUMO, conversely, is likely distributed over the aromatic ring and the electron-withdrawing difluoromethyl (-CF2H) group. acs.org DFT calculations can provide precise visualizations and energy values for these orbitals.

Table 3: Illustrative Frontier Molecular Orbital Energies

Parameter Description Illustrative Energy (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5.1 to -5.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -0.9 to -1.3

Note: These values are representative examples based on calculations for similar aromatic compounds. malayajournal.orgacadpubl.eu

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. malayajournal.org The MEP is mapped onto the molecule's surface using a color scale, where red typically indicates regions of most negative electrostatic potential (electron-rich), and blue indicates regions of most positive electrostatic potential (electron-poor). researchgate.net

For this compound, the MEP map would show significant negative potential (red/yellow) around the highly electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to their lone pairs of electrons. These sites are prone to electrophilic attack. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the hydroxyl and amino groups, making them favorable sites for nucleophilic interactions and hydrogen bonding. malayajournal.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and conjugative interactions by transforming the complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the π* antibonding orbitals of the phenyl ring. These interactions (nO → π* and nN → π*) stabilize the molecule and are characteristic of substituted aromatic systems. The analysis can also quantify the polarization of bonds, providing insight into the partial atomic charges on each atom. researchgate.net

Table 4: Key NBO Interactions and Stabilization Energies

Donor NBO Acceptor NBO Interaction Type Illustrative E(2) (kcal/mol)
LP (O) π* (C-C) Lone Pair Delocalization 15 - 25
LP (N) π* (C-C) Lone Pair Delocalization 30 - 50

Note: LP denotes a lone pair orbital. E(2) values are illustrative, reflecting the expected relative strengths of these interactions in substituted phenols.

Conformational Analysis and Tautomeric Equilibrium Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation of the -OH, -NH2, and -CF2H groups relative to the phenyl ring.

Computational scans of the potential energy surface can identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The orientation of the hydroxyl and amino groups is particularly important. Steric hindrance between the bulky -CF2H group and the adjacent -NH2 or -OH groups could influence their preferred orientations. acs.org Furthermore, there is a possibility of intramolecular hydrogen bonding, for example, between the hydrogen of the hydroxyl group and the lone pair of the amino nitrogen (O-H···N) or one of the fluorine atoms (O-H···F). The formation of such a bond would significantly stabilize a particular conformer. nih.gov

Tautomers are constitutional isomers of organic compounds that readily interconvert. The most relevant tautomerism for phenols is the phenol-keto equilibrium. For this compound, this would involve the migration of the phenolic proton to a carbon atom on the ring, resulting in a non-aromatic cyclohexadienone structure.

Phenol-Imine Form ⇌ Keto-Amine Form

Computational chemistry can be used to calculate the relative energies and, therefore, the equilibrium constant between these tautomeric forms. researchgate.netresearchgate.net For simple phenols, the aromatic phenol form is overwhelmingly more stable than the keto tautomer due to the large stabilization energy of the aromatic ring. While substituents can influence this equilibrium, it is expected that the phenol-imine tautomer of this compound would be significantly more stable than any potential keto-amine forms under normal conditions. researchgate.net Theoretical calculations would confirm the high energy difference between these forms, indicating that the molecule exists almost exclusively as the phenol tautomer.

Intermolecular Interaction Studies of this compound

Hydrogen Bonding:

The structure of this compound possesses functional groups capable of both donating and accepting hydrogen bonds. The hydroxyl (-OH) group and the amino (-NH₂) group are hydrogen bond donors, while the oxygen atom, the nitrogen atom, and the fluorine atoms of the difluoromethyl group can act as hydrogen bond acceptors.

Computational predictions from the PubChem database indicate that this compound has two hydrogen bond donors and four hydrogen bond acceptors. nih.gov This suggests a high capacity for forming a complex network of hydrogen bonds in the solid state and in protic solvents.

The presence of both a phenolic hydroxyl group and an amino group on the same aromatic ring suggests the possibility of both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding might occur between the hydroxyl group and the amino group, or between one of these and the difluoromethyl group, depending on the spatial arrangement of the substituents. However, intermolecular hydrogen bonding is expected to be a dominant force, leading to the formation of dimers or larger polymeric chains. For instance, studies on similar molecules like 2-amino-4,6-dimethylpyrimidinium hydrogen sulfate (B86663) have shown the formation of supramolecular chains through O-H···O and N-H···N hydrogen bonds. nih.gov

Aromatic Stacking:

The phenolic ring in this compound allows for π-π stacking interactions. These are non-covalent interactions between aromatic rings that contribute to the stability of the crystal structure. The arrangement of the molecules in the crystal lattice will determine the nature and extent of these stacking interactions, which can include face-to-face or offset stacking configurations.

In related crystal structures, such as that of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, π-π stacking interactions have been observed to link molecular arrays. researchgate.net Theoretical studies on other aromatic systems have also highlighted the importance of π-π stacking in stabilizing molecular complexes. nih.gov The interplay between hydrogen bonding and aromatic stacking will ultimately define the three-dimensional architecture of crystalline this compound.

While specific experimental data on bond lengths, angles, and energies for the intermolecular interactions of this compound are not available, the following table summarizes the expected types of interactions based on its functional groups.

Interaction Type Donor/Acceptor Groups Involved Potential Significance
Hydrogen BondingDonor: -OH, -NH₂ Acceptor: -OH, -NH₂, -CHF₂Primary determinant of crystal packing and physical properties.
Aromatic StackingPhenolic Ring (π-system)Contributes to the stabilization of the solid-state structure.

Further experimental studies, such as X-ray crystallography and solid-state NMR, combined with computational modeling, would be necessary to fully elucidate the intricate network of intermolecular interactions in this compound and to quantify the energetic contributions of hydrogen bonding and aromatic stacking.

Applications of 4 Amino 2 Difluoromethyl Phenol in Organic Synthesis and Materials Science Research

As a Versatile Building Block in Complex Molecule Synthesis

4-Amino-2-(difluoromethyl)phenol serves as a highly versatile scaffold for the synthesis of more complex molecules. Its three distinct functional groups—an amino group, a hydroxyl group, and a difluoromethylated aromatic ring—offer multiple reaction sites for a variety of chemical transformations. This trifunctionality allows for its use in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules from a common starting material. tandfonline.com

The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, enabling its incorporation into a wide range of molecular frameworks, including those found in pharmaceuticals and other bioactive compounds. For instance, amino-functionalized building blocks are crucial in the synthesis of various nitrogen-containing heterocyclic compounds. chemscene.com

The hydroxyl group provides a handle for etherification and esterification reactions, further expanding the synthetic possibilities. The difluoromethyl group, in addition to modifying the electronic properties of the aromatic ring, can influence the molecule's conformation and metabolic stability, properties that are critically evaluated in drug discovery. rsc.org While direct examples of the use of this compound in the synthesis of specific complex natural product analogs are not extensively documented, its structural motifs are found in various classes of bioactive compounds. The principles of using aminophenols as precursors for complex structures are well-established. tandfonline.com

Role in the Design and Synthesis of Fluorinated Aromatic Scaffolds

The demand for high-performance polymers with enhanced thermal stability, solubility, and specific optical and dielectric properties has driven research into fluorinated aromatic scaffolds, particularly polyimides. Aromatic polyimides are known for their exceptional heat resistance but are often plagued by poor solubility, which complicates their processing. ntu.edu.tw The introduction of fluorine-containing groups, such as the difluoromethyl group, into the polymer backbone is a well-established strategy to mitigate this issue.

Fluorinated diamines are key monomers in the synthesis of these advanced materials. While research has extensively covered polyimides derived from diamines containing the trifluoromethyl (CF3) group, the principles are directly applicable to those containing the difluoromethyl (CHF2) group. ntu.edu.twresearchgate.net The synthesis typically involves a two-step process: a ring-opening polyaddition of the diamine with an aromatic dianhydride to form a poly(amic acid), followed by chemical or thermal cyclodehydration to yield the final polyimide. ntu.edu.tw

The incorporation of the bent and polar difluoromethyl group disrupts the close packing of polymer chains, thereby improving the solubility of the resulting polyimides in organic solvents. This enhanced solubility allows for the casting of transparent and flexible films from solution. ntu.edu.twresearchgate.net Furthermore, the low polarizability of the C-F bond contributes to a lower dielectric constant and reduced moisture absorption, which are highly desirable properties for microelectronics applications. ntu.edu.tw

To illustrate the expected impact of incorporating a diamine like this compound into a polyimide structure, the table below summarizes the properties of polyimides synthesized from structurally related trifluoromethyl-containing diamines.

DianhydrideDiamineInherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (°C)Dielectric Constant (1 MHz)
6FDA4,4'-bis(4-amino-2-trifluoromethylphenoxy)benzophenone1.22112152783.05
BTDA4,4'-bis(4-amino-2-trifluoromethylphenoxy)benzophenone0.95101102653.32
ODPA4,4'-bis(4-amino-2-trifluoromethylphenoxy)benzophenone1.03105122583.21
BPDA4,4'-bis(4-amino-2-trifluoromethylphenoxy)benzophenone0.729282753.45

Data adapted from studies on trifluoromethyl-containing polyimides. researchgate.net 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride, ODPA: 4,4'-Oxydiphthalic anhydride, BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride.

Contribution to Structure-Property Relationship Studies in Organic Chemistry

The systematic study of how a molecule's structure influences its physical and chemical properties is fundamental to organic chemistry and is particularly crucial in the design of new drugs and materials. This compound is an excellent model compound for such studies due to its combination of electron-donating (amino and hydroxyl) and electron-withdrawing (difluoromethyl) groups on an aromatic ring.

The interplay of these groups has a significant impact on the molecule's electronic distribution, acidity (pKa), lipophilicity (logP), and hydrogen bonding capabilities. For instance, the difluoromethyl group is a known hydrogen bond donor, a property that can influence intermolecular interactions and, consequently, the bulk properties of materials or the binding affinity of a drug to its target. rsc.org

In the context of materials science, structure-property relationship studies help in fine-tuning the characteristics of polymers. For example, the position and nature of fluorine-containing substituents on the diamine monomer can affect the glass transition temperature, thermal stability, and optical properties of the resulting polyimides. core.ac.uk By synthesizing a series of polymers with systematic variations in the diamine structure, researchers can develop a predictive understanding of how to achieve desired material properties.

In medicinal chemistry, understanding the impact of the difluoromethyl group on a molecule's physicochemical properties is vital for designing effective drug candidates. The ability of the CHF2 group to serve as a bioisosteric replacement for other functional groups allows for the modulation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Q & A

Q. What synthetic methodologies are effective for introducing the difluoromethyl group into phenolic compounds like 4-Amino-2-(difluoromethyl)phenol?

The difluoromethyl group can be introduced via nucleophilic substitution or transition metal-catalyzed coupling. A validated approach involves reacting sodium 2-chloro-2,2-difluoroacetate with phenolic precursors in the presence of cesium carbonate in DMF, as described in protocols for difluoromethylation . Gas evolution during this reaction necessitates the use of an oil bubbler and rigorous hazard analysis. Alternative routes include Pd-catalyzed cross-coupling with propargyl derivatives, followed by deprotection (e.g., TBAF-mediated cleavage of silyl groups) .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are key functional groups identified?

  • ¹H/¹³C NMR : The phenolic -OH (δ ~5-6 ppm) and amino -NH2 (δ ~3-4 ppm) protons exhibit broad signals. The difluoromethyl (-CF₂H) group shows a triplet in ¹⁹F NMR (δ ~-100 to -120 ppm) and a doublet of triplets in ¹H NMR due to coupling with fluorine nuclei .
  • FT-IR : Stretching vibrations for -OH (~3200 cm⁻¹), -NH2 (~3400 cm⁻¹), and C-F (~1100 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion (e.g., [M+H]⁺) and fragments indicative of CF₂H loss.

Q. What are the critical considerations for ensuring reaction completion and purity during synthesis?

  • Monitor reactions via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm).
  • Purify crude products using column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).
  • Validate purity (>97%) via melting point analysis and quantitative ¹H NMR .

Advanced Research Questions

Q. How does the position of fluorine atoms in this compound influence its hydrogen bonding capacity and lipophilicity compared to analogs?

The difluoromethyl group increases lipophilicity (logP ~1.5–2.0) due to the electron-withdrawing effect of fluorine, enhancing membrane permeability. Hydrogen bonding is reduced compared to -OH/-NH2 groups but can still occur via the -CF₂H moiety, as shown in comparative studies of fluorophenol derivatives . Computational studies (e.g., NBO analysis) reveal polarized C-F bonds that stabilize charge-transfer interactions in enzyme active sites .

Q. What computational approaches are used to predict the nonlinear optical (NLO) properties of fluorinated phenolic derivatives?

  • DFT calculations (B3LYP/6-311++G(d,p)) optimize molecular geometry and calculate hyperpolarizability (β), a measure of NLO activity.
  • Natural Bond Orbital (NBO) analysis quantifies intramolecular charge transfer between the amino group and difluoromethyl substituent .
  • Molecular docking predicts interactions with biological targets (e.g., enzymes), leveraging fluorine’s stereoelectronic effects .

Q. How do structural modifications at the difluoromethyl group affect the compound’s bioactivity in enzyme inhibition studies?

  • Electron-withdrawing effects : The -CF₂H group reduces pKa of adjacent -NH2, enhancing stability in physiological pH and altering binding affinity to enzymes like kinases .
  • Comparative SAR : Analogs with -CF₃ or -Cl substituents show reduced antimicrobial activity compared to -CF₂H, as demonstrated in fluorophenol derivatives .
  • In vitro assays : Measure IC50 values against target enzymes (e.g., galactokinase) using fluorometric or colorimetric methods .

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